

# Technical Support Center: HER2 Immunohistochemistry (IHC) Scoring

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## Compound of Interest

Compound Name: *erbB-2*

Cat. No.: *B1573877*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during HER2 IHC experiments, leading to inconsistent scoring.

## Frequently Asked Questions (FAQs) & Troubleshooting

### Pre-Analytical Phase

???+ question "What are pre-analytical variables and why are they critical for consistent HER2 IHC results?"

???+ question "How can I recognize and mitigate the effects of poor fixation on my HER2 IHC staining?"

### Analytical Phase

???+ question "Which antibody clone should I use for HER2 IHC, and does it affect the results?"

???+ question "My staining is weak or absent. What are the possible causes and solutions?"

???+ question "I am observing high background staining. How can I reduce it?"

???+ question "How should I handle intratumoral heterogeneity in HER2 expression?"

#### Post-Analytical Phase

???+ question "What are the key criteria for scoring HER2 IHC according to the 2023 ASCO/CAP guidelines?"

???+ question "How can inter-observer variability in scoring be minimized?"

## Experimental Protocols & Methodologies

A standardized IHC protocol is crucial for reproducible results. The following is a general workflow; however, it is essential to follow the specific recommendations provided with the primary antibody and detection kit being used.

#### HER2 IHC Staining Protocol

- Deparaffinization and Rehydration:
  - Immerse slides in three changes of xylene for 5 minutes each.
  - Transfer slides through two changes of 100% ethanol for 3 minutes each.
  - Transfer slides through two changes of 95% ethanol for 3 minutes each.
  - Rinse in distilled water for 5 minutes.
- Antigen Retrieval:
  - This step is antibody-dependent. A common method is Heat-Induced Epitope Retrieval (HIER).
  - Pre-heat a pressure cooker or water bath containing the appropriate antigen retrieval buffer (e.g., citrate buffer, pH 6.0 or EDTA buffer, pH 9.0) to 95-100°C.
  - Immerse slides in the pre-heated buffer and incubate for 20-40 minutes.
  - Allow slides to cool in the buffer for 20 minutes at room temperature.

- Rinse slides in distilled water.
- Peroxidase Block:
  - Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
  - Rinse with wash buffer (e.g., PBS or TBS).
- Blocking:
  - Incubate slides with a protein block or normal serum from the species in which the secondary antibody was raised for 30-60 minutes to reduce non-specific binding.
- Primary Antibody Incubation:
  - Dilute the primary HER2 antibody to its optimal concentration in antibody diluent.
  - Incubate slides with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
- Detection System:
  - Rinse slides with wash buffer.
  - Follow the instructions for the chosen detection system (e.g., polymer-based or biotin-based). This typically involves incubation with a secondary antibody followed by an enzyme conjugate (e.g., HRP).
- Chromogen Development:
  - Rinse slides with wash buffer.
  - Incubate slides with the appropriate chromogen substrate (e.g., DAB) until the desired staining intensity is reached. Monitor under a microscope.
  - Stop the reaction by rinsing with distilled water.
- Counterstaining:

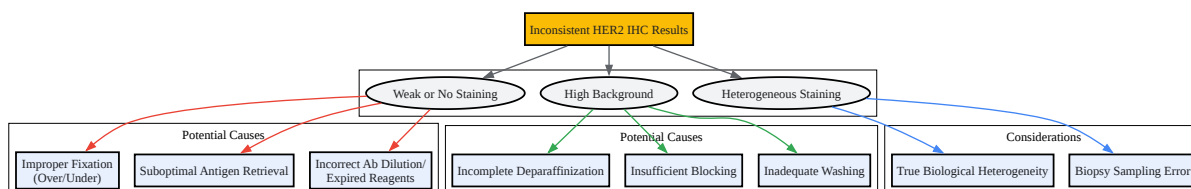
- Counterstain with hematoxylin to visualize cell nuclei.
- Rinse with water.
- Dehydration and Mounting:
  - Dehydrate slides through graded alcohols and xylene.
  - Mount with a permanent mounting medium.

## Diagrams and Workflows



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Caption: Overview of the HER2 IHC experimental workflow.



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Caption: Troubleshooting logic for inconsistent HER2 IHC results.

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